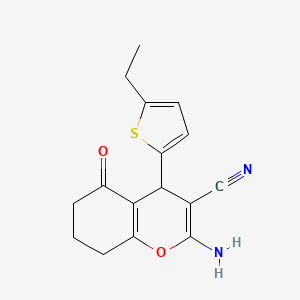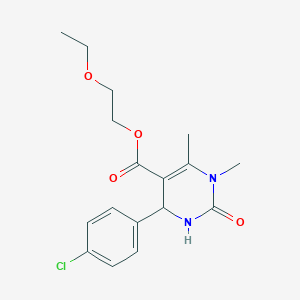![molecular formula C20H25N3O3S B5029974 {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B5029974.png)
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butylphenylsulfonyl group and a pyridylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-butylbenzenesulfonyl chloride with piperazine under basic conditions to form the intermediate {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINE}. This intermediate is then reacted with 4-pyridylmethanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new medications with improved efficacy and safety profiles.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
- {4-[(4-TERT-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Uniqueness
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-2-3-4-17-5-7-19(8-6-17)27(25,26)23-15-13-22(14-16-23)20(24)18-9-11-21-12-10-18/h5-12H,2-4,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLYOHCBCNGMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(3-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5029891.png)

![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B5029901.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B5029927.png)
![1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol](/img/structure/B5029930.png)

![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![N-[4-(4-chlorophenoxy)phenyl]pentanamide](/img/structure/B5029942.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
